molecular formula C8H6BrClO B1407905 3-(Bromomethyl)-4-chlorobenzaldehyde CAS No. 1416980-22-7

3-(Bromomethyl)-4-chlorobenzaldehyde

Cat. No.: B1407905
CAS No.: 1416980-22-7
M. Wt: 233.49 g/mol
InChI Key: CFNWYDAJHGKDQV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chlorobenzaldehyde: is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the third position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chlorobenzaldehyde typically involves the bromination of 4-chlorobenzaldehyde. One common method is the bromination of 4-chlorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs selectively at the benzylic position, leading to the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-chlorobenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzaldehyde derivatives.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzaldehyde derivatives with various functional groups.

    Oxidation: 3-(Bromomethyl)-4-chlorobenzoic acid.

    Reduction: 3-(Bromomethyl)-4-chlorobenzyl alcohol.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-4-chlorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It can be incorporated into drug candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chlorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. In oxidation and reduction reactions, the aldehyde group undergoes redox transformations, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

    4-Chlorobenzaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Bromobenzaldehyde: Lacks the chlorine substituent, which can influence the compound’s reactivity and properties.

    3-(Bromomethyl)benzaldehyde: Lacks the chlorine substituent, affecting its chemical behavior and applications.

Uniqueness: 3-(Bromomethyl)-4-chlorobenzaldehyde is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of the chlorine atom can also influence the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

3-(bromomethyl)-4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNWYDAJHGKDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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